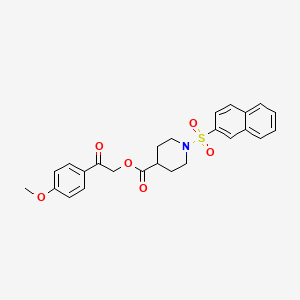
2-(4-Methoxyphenyl)-2-oxoethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-2-oxoethyl 1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C25H25NO6S and its molecular weight is 467.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sigma Receptor Binding and Activity : Berardi et al. (2005) investigated derivatives of methylpiperidines, focusing on the piperidine moiety bearing monomethyl or geminal dimethyl groups. Their study explored sigma-subtype affinities and selectivities, revealing compounds with potent sigma(1) ligand properties and selectivity profiles. This research also highlighted antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).
Non-ulcerogenic Anti-inflammatory and Analgesic Agents : Berk et al. (2009) focused on the synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, examining their anti-inflammatory and analgesic activities. They found that these compounds showed significant activity without inducing gastric lesions, highlighting their potential as non-ulcerogenic agents (Berk et al., 2009).
Naphthalene Derivative Synthesis : Matsumoto et al. (2001) reported on the synthesis of 2-(p-tolylsulfonyl)naphthalene derivatives through thermal and photochemical cyclization. This research provides insights into the chemical transformations and potential applications of naphthalene derivatives in various fields (Matsumoto et al., 2001).
Anaerobic Naphthalene Degradation : Meckenstock et al. (2000) studied the anaerobic degradation of naphthalene by a sulfate-reducing enrichment culture. This research is significant for understanding the environmental impact and biodegradation pathways of naphthalene-related compounds (Meckenstock et al., 2000).
Photochromism of Spiro[indoline-naphthaline]oxazine Derivatives : Li et al. (2015) synthesized a novel spiro[indoline–naphthaline]oxazine derivative, exploring its photochromic properties in different solvents. This research contributes to the understanding of photochromic materials and their potential applications in various technologies (Li et al., 2015).
Electrochromic Polymers : Hsiao and Han (2017) developed electrochromic polymers based on triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides. These polymers exhibited reversible electrochemical oxidation processes and color changes, with potential applications in smart materials and displays (Hsiao & Han, 2017).
Propiedades
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-naphthalen-2-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO6S/c1-31-22-9-6-19(7-10-22)24(27)17-32-25(28)20-12-14-26(15-13-20)33(29,30)23-11-8-18-4-2-3-5-21(18)16-23/h2-11,16,20H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILBMVUANVBEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
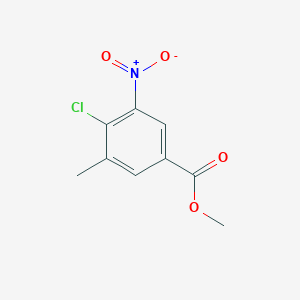
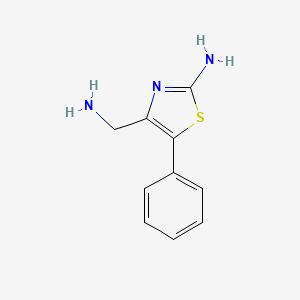
![3-amino-N-(2-ethoxyphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2726464.png)
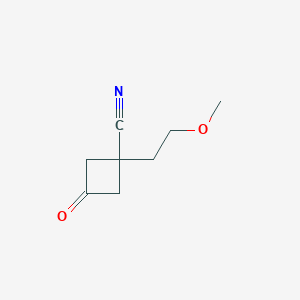
![N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2726466.png)
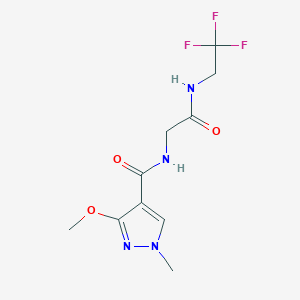
![3-Cyclopropyl-1-[1-(oxane-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2726468.png)

![(E)-4-(Dimethylamino)-N-[4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]but-2-enamide](/img/structure/B2726471.png)
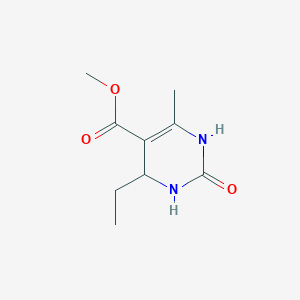
![1-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2726473.png)
![5-bromo-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2726475.png)


